![molecular formula C24H26N4O2 B2653341 N-(3,5-dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1115979-64-0](/img/structure/B2653341.png)
N-(3,5-dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3,5-dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceutical drugs due to its bioactivity . The compound also contains a pyrazine ring, which is a heterocyclic aromatic organic compound with the chemical formula C4H4N2 . Pyrazine and its derivatives are part of many therapeutic drugs and natural products .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. For instance, N-pyridin-2-yl amides can be formed from α-bromoketones and 2-aminopyridine under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be predicted based on its functional groups. For example, benzamides are often solid at room temperature and have relatively high melting points .Applications De Recherche Scientifique
Targeting Urokinase Receptor for Cancer Treatment
Virtual screening efforts targeting the urokinase receptor (uPAR) have led to the identification of compounds including N-(3,5-dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide (referred to as IPR-69 in the study) as potential candidates for cancer treatment. The synthesis and evaluation of IPR-69 demonstrated its ability to inhibit the invasion, migration, and adhesion of breast cancer cells (MDA-MB-231), as well as to block angiogenesis. Furthermore, IPR-69 showed a significant reduction in tumor volumes in vivo, making it a promising starting point for the development of next-generation compounds aimed at cancer treatment, particularly by targeting metastasis pathways (Wang et al., 2011).
Molecular Interaction Studies
Another area of application is in the study of molecular interactions, particularly with receptors. For instance, the analysis of molecular interactions of related compounds with the CB1 cannabinoid receptor provides insights into the structural requirements for binding and activity. These studies are crucial for understanding the mechanism of action of such compounds and can lead to the design of more effective and selective drug candidates (Shim et al., 2002).
Antitubercular Activity
Research into antitubercular agents has also seen the utilization of compounds with the core structure similar to this compound. A series of derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among these compounds, significant inhibitory activity was observed, highlighting their potential as a foundation for developing new antitubercular therapies (Srinivasarao et al., 2020).
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-17-14-18(2)16-20(15-17)27-23(29)19-6-8-21(9-7-19)30-24-22(25-10-11-26-24)28-12-4-3-5-13-28/h6-11,14-16H,3-5,12-13H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBCPVFXHJJCPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

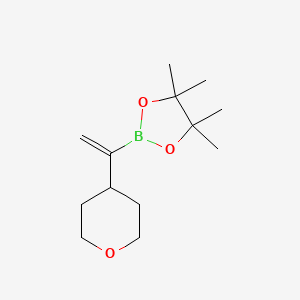

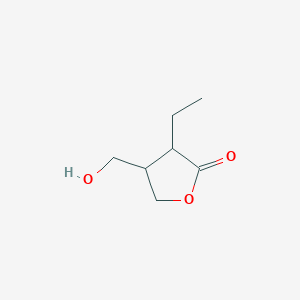


![2-[[5-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2653267.png)
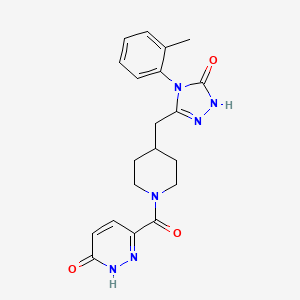

![N-[(1-Methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2653272.png)
![3-[(2-Chloroprop-2-en-1-yl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2653274.png)

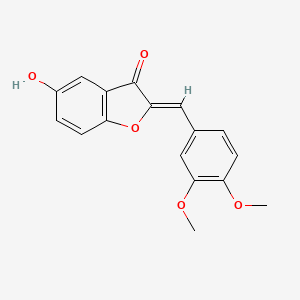
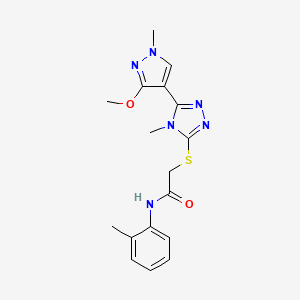
![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2653280.png)